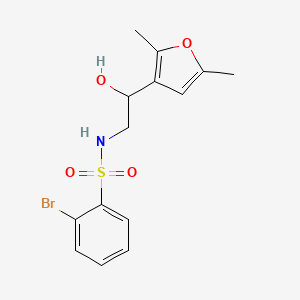

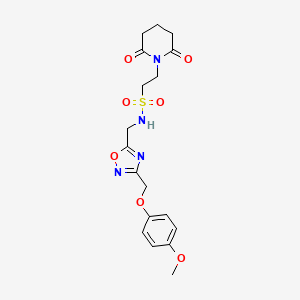

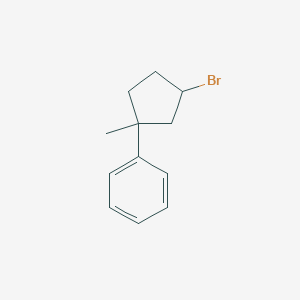

2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide" is a chemical entity that appears to be a derivative of benzenesulfonamide with a bromo and dimethylfuran substituent. This type of compound is part of a broader class of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry. The presence of the dimethylfuran moiety suggests potential for unique chemical properties and interactions.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of benzenesulfonamide with various reagents and catalysts. For instance, the synthesis of a bicyclic sulfonamide derivative was achieved through the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile, which involved a Wagner–Meerwein rearrangement stage . Similarly, the synthesis of a novel sulfonamide compound was unexpectedly produced by an aminohalogenation reaction . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the unique structure of the 2,5-dimethylfuran moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex and is often elucidated using techniques such as X-ray diffraction analysis. For example, a novel sulfonamide compound with a bromo and ethoxy dimethylfuran substituent was characterized and its crystal structure was determined, providing insights into its molecular geometry and conformation . This suggests that similar analytical techniques could be used to determine the molecular structure of "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide".

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents led to a variety of products, indicating that the reactivity of sulfonamides can be influenced by the reaction conditions . This implies that the compound may also undergo diverse reactions, which could be explored to synthesize derivatives or to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents such as bromo, ethoxy, and dimethylfuran groups can affect properties like melting point, solubility, and density . These properties are crucial for the application of these compounds in drug design and other fields. The specific properties of "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide" would need to be determined experimentally, but they are likely to be influenced by the bromo and dimethylfuran substituents.

Applications De Recherche Scientifique

Photodynamic Therapy and Photosensitizers

Benzenesulfonamide derivatives have been synthesized and characterized for their applications in photodynamic therapy (PDT), specifically as Type II photosensitizers. These compounds, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them suitable for treating cancer in photodynamic therapy due to their ability to generate singlet oxygen when exposed to light, leading to cell destruction in targeted cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic and Medicinal Chemistry

In synthetic and medicinal chemistry, benzenesulfonamides are highlighted for their roles as intermediates in the synthesis of various compounds with potential therapeutic applications. The versatility of benzenesulfonamide as a functional group is evident from its utility in creating a wide range of molecules, including those with potential anti-inflammatory and antimicrobial properties. The ability to modify the benzenesulfonamide structure allows for the synthesis of compounds with varying biological activities, indicating the potential for developing new therapeutics based on this scaffold (Familoni, 2002).

Enzyme Inhibition

Studies on benzenesulfonamide derivatives have also focused on their inhibitory effects on enzymes such as carbonic anhydrase. These compounds, through structural modifications, have been evaluated for their potency in inhibiting enzyme activity, showcasing their potential in designing inhibitors for therapeutic applications. Such studies underline the importance of benzenesulfonamides in drug discovery and development, particularly in designing compounds with specific enzyme inhibitory activity (Gul et al., 2016).

Propriétés

IUPAC Name |

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4S/c1-9-7-11(10(2)20-9)13(17)8-16-21(18,19)14-6-4-3-5-12(14)15/h3-7,13,16-17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGIOVGIYMTKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)